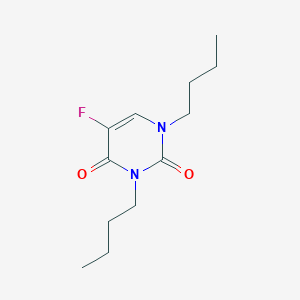
2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro-: is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by the presence of a pyrimidinedione core structure with dibutyl and fluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro- typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid derivatives under acidic or basic conditions.
Introduction of Dibutyl Groups: The dibutyl groups are introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in polar solvents like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinedione derivatives.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the dibutyl groups contribute to its lipophilicity and membrane permeability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-chloro-
- 2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-bromo-
- 2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-iodo-
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1,3-dibutyl-5-fluoro- is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability, binding affinity, and selectivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89501-12-2 |
|---|---|
Fórmula molecular |
C12H19FN2O2 |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1,3-dibutyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19FN2O2/c1-3-5-7-14-9-10(13)11(16)15(12(14)17)8-6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
DLKBRGZNFRZYNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C(=O)N(C1=O)CCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
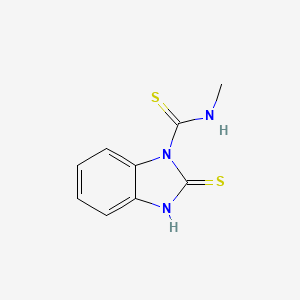
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
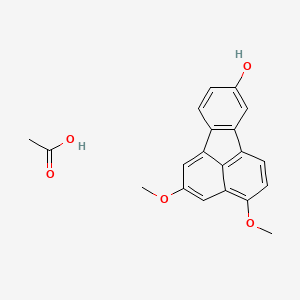

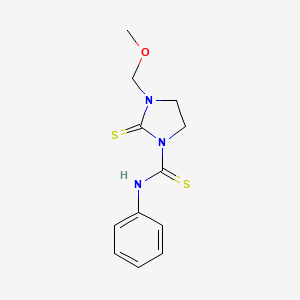
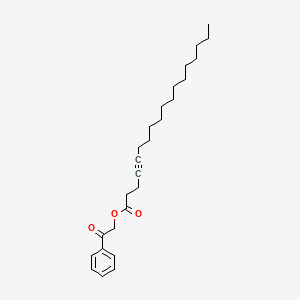
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)

![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)

![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
